1-{1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole
描述
This compound features a 1H-1,3-benzodiazole (benzimidazole) core linked to a pyrrolidin-3-yl group, which is further substituted with a 2-(trifluoromethoxy)benzoyl moiety. The trifluoromethoxy group is a strong electron-withdrawing substituent, likely enhancing metabolic stability and influencing target binding through steric and electronic effects.
属性
IUPAC Name |
[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-[2-(trifluoromethoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O2/c20-19(21,22)27-17-8-4-1-5-14(17)18(26)24-10-9-13(11-24)25-12-23-15-6-2-3-7-16(15)25/h1-8,12-13H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDRLURCEBTMNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=CC=CC=C4OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
The synthesis of 1-{1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole typically involves multiple steps, including the formation of the benzodiazole and pyrrolidine rings, followed by the introduction of the trifluoromethoxybenzoyl group. Common synthetic routes include:
Cyclization Reactions: Formation of the benzodiazole ring through cyclization of appropriate precursors.
Nucleophilic Substitution: Introduction of the trifluoromethoxybenzoyl group via nucleophilic substitution reactions.
Industrial Production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and specific solvents to facilitate the reactions.
化学反应分析
1-{1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzodiazole and pyrrolidine rings, using reagents like halogens or alkyl groups.
Common Reagents and Conditions: Reagents such as palladium catalysts, boron reagents, and specific solvents are often used in these reactions.
科学研究应用
1-{1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 1-{1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects or biological responses.
相似化合物的比较
Structural Analogues from
Compounds 9a–9e (e.g., 9c: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) share the benzodiazole core but differ in substituents:
- Linker: A phenoxymethyl-triazole bridge replaces the pyrrolidine-benzoyl group.
- Terminal Groups : Thiazole rings with para-substituted aryl groups (Br, F, CH₃, OCH₃) instead of trifluoromethoxybenzoyl.
- Synthesis : Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) is used for triazole formation, followed by amide coupling .
- Biological Relevance : Docking studies suggest these compounds target enzymes like α-glucosidase, with substituents modulating binding affinity. Bromine in 9c may enhance hydrophobic interactions compared to the electron-deficient trifluoromethoxy group .
Pyrrolidinyl-Piperidinyl-Benzodiazole Derivatives ()
Compounds 11 and 12 (e.g., 11: 2-(4-[(3R)-1-(2-{2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)pyrrolidin-3-yl]oxy)piperidin-1-yl)-1H-1,3-benzodiazole) feature:
- Core Modifications : A piperidine ring and pyrrolo[2,3-d]pyrimidine substituent instead of trifluoromethoxybenzoyl.
- Stereochemistry : Synthesized from enantiomeric pyrrolidine precursors (e.g., >98% ee for 11), highlighting the role of chirality in activity.
- Synthesis : Chiral chromatography ensures enantiomeric purity, contrasting with the target compound’s unspecified stereochemistry .
Triazole-Pyrrolidine Hybrids ()
Compound 2ab (1-(1-(4-Fluorobenzyl)pyrrolidin-3-yl)-4-(2-(3,4-dichlorobenzyloxy)-5-fluorophenyl)-1H-1,2,3-triazole) includes:
- Triazole Linker : Replaces the benzodiazole core but retains the pyrrolidine scaffold.
- Substituents : Fluorine and dichlorobenzyl groups, which may alter solubility and target selectivity compared to the trifluoromethoxy group.
- Synthesis : Similar use of cycloaddition chemistry, emphasizing modular assembly of heterocycles .
Key Comparative Data
| Feature | Target Compound | Compound 9c | Compound 11 | Compound 2ab |
|---|---|---|---|---|
| Core Structure | 1H-1,3-benzodiazole | 1H-1,3-benzodiazole | 1H-1,3-benzodiazole | Triazole-pyrrolidine |
| Key Substituents | 2-(Trifluoromethoxy)benzoyl | 4-Bromophenylthiazole | Pyrrolo[2,3-d]pyrimidine | 3,4-Dichlorobenzyloxy |
| Linker | Pyrrolidin-3-yl | Phenoxymethyl-triazole | Piperidinyl-pyrrolidinyl | Pyrrolidinyl-triazole |
| Synthetic Method | Likely amide coupling/Mitsunobu | Click chemistry + amidation | Chiral synthesis | Click chemistry |
| Electronic Effects | Strong electron-withdrawing (CF₃O) | Moderate electron-withdrawing | Electron-deficient pyrimidine | Mixed (Cl, F substituents) |
| Potential Applications | Enzyme inhibition | α-Glucosidase inhibition | Gene modulation | Undisclosed |
Research Implications
- Trifluoromethoxy Group : Enhances metabolic stability and may improve blood-brain barrier penetration compared to halogens (Br, Cl) or alkyl groups .
- Heterocyclic Diversity : Triazoles (9a–9e) offer rigid, planar geometries for target binding, whereas pyrrolidine (target compound) provides flexibility .
- Chirality : Enantiopure derivatives (e.g., 11 and 12) underscore the need to evaluate stereochemical effects in the target compound’s activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
